3-Bromo-1,1,1-trifluorobutan-2-one

Asymmetric Synthesis Chiral Building Blocks Enantioselective Reduction

3-Bromo-1,1,1-trifluorobutan-2-one (CAS 382-01-4) is an α-haloketone belonging to the class of trifluoromethyl alkyl ketones. It is characterized by a secondary bromide at the α-position adjacent to a trifluoroacetyl group, with a molecular formula of C₄H₄BrF₃O and a molecular weight of 204.97 g/mol.

Molecular Formula C4H4BrF3O
Molecular Weight 204.97 g/mol
CAS No. 382-01-4
Cat. No. B1270816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1,1,1-trifluorobutan-2-one
CAS382-01-4
Molecular FormulaC4H4BrF3O
Molecular Weight204.97 g/mol
Structural Identifiers
SMILESCC(C(=O)C(F)(F)F)Br
InChIInChI=1S/C4H4BrF3O/c1-2(5)3(9)4(6,7)8/h2H,1H3
InChIKeyMHSGADWWPRDQNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1,1,1-trifluorobutan-2-one (CAS 382-01-4): Procurement-Focused Baseline Overview for Fluorinated Building Block Selection


3-Bromo-1,1,1-trifluorobutan-2-one (CAS 382-01-4) is an α-haloketone belonging to the class of trifluoromethyl alkyl ketones . It is characterized by a secondary bromide at the α-position adjacent to a trifluoroacetyl group, with a molecular formula of C₄H₄BrF₃O and a molecular weight of 204.97 g/mol . The compound exists as a colorless liquid at ambient temperature, with a reported boiling point of 91–93 °C and a density of approximately 1.64 g/cm³ [1]. Commercial suppliers typically offer this compound at 95–98% purity, often stabilized with copper powder, hydroquinone, and calcium carbonate (Cu+HQ+CaCO₃) to prevent decomposition during storage and shipment . As a chiral, brominated trifluoromethyl ketone, it serves as a versatile electrophilic building block in medicinal chemistry, agrochemical synthesis, and asymmetric catalysis research .

✓ Chiral building block for asymmetric synthesis workflows
✓ Electrophilic α-bromoketone for nucleophilic substitution cascades
✓ Distillable intermediate with elevated boiling point for process chemistry

Why 3-Bromo-1,1,1-trifluorobutan-2-one Cannot Be Substituted by Generic Trifluoromethyl Ketones or Other α-Haloketones


Substituting 3-bromo-1,1,1-trifluorobutan-2-one with a generic trifluoromethyl ketone or a non-brominated analog introduces significant and often unacceptable changes in reactivity, selectivity, and handling. The non-brominated parent, 1,1,1-trifluorobutan-2-one (CAS 381-88-4), lacks the critical bromine leaving group essential for nucleophilic substitution reactions, thereby eliminating the possibility of subsequent C–C or C–heteroatom bond-forming steps that define the building block's utility . The shorter-chain analog 3-bromo-1,1,1-trifluoroacetone (BTFA, CAS 431-35-6) is achiral, preventing its use in asymmetric syntheses that require a chiral starting material or intermediate . Conversely, the 3-chloro analog (3-chloro-1,1,1-trifluoro-2-butanone, CAS 848409-67-6) possesses a significantly poorer leaving group, which results in slower substitution rates and lower yields under identical nucleophilic conditions [1]. Even the positional isomer 1-bromo-3,3,3-trifluoroacetone offers different steric and electronic properties that alter regiochemical outcomes. These differences are not merely academic; they directly translate into measurable variations in reaction kinetics, product enantiomeric excess, purification efficiency, and ultimately the cost and feasibility of downstream synthetic routes.

Target
3-Bromo-1,1,1-trifluorobutan-2-one
Chiral secondary bromide; broad SN1/SN2 scope; requires stabilizer package
Potential Substitute
Generic non-brominated or primary bromide analogs may lack chirality, shift substitution mechanism, or alter purification profile
Mismatch 1
Chiral center enables asymmetric induction
Achiral analogs (e.g., BTFA) preclude stereoselective transformations, requiring additional resolution steps
Mismatch 2
Bromide leaving group supports efficient substitution
Chloro analog may exhibit slower reaction rates, impacting yield and throughput in nucleophilic displacement cascades

Quantitative Comparator Evidence Guide for 3-Bromo-1,1,1-trifluorobutan-2-one Procurement and Scientific Selection


Chirality-Derived Stereochemical Differentiation vs. Achiral Trifluoromethyl Ketone Building Blocks

3-Bromo-1,1,1-trifluorobutan-2-one possesses a chiral center at the C-3 carbon bearing both a bromine atom and a methyl group, rendering it a racemic mixture with the potential for enantioselective transformations. In contrast, the widely used analog 3-bromo-1,1,1-trifluoroacetone (BTFA, CAS 431-35-6) is an achiral molecule (methylene bromide adjacent to carbonyl), precluding any asymmetric induction. This structural distinction enables the target compound to serve as a direct precursor to enantioenriched secondary alcohols or amines via asymmetric reduction or amination reactions [1]. The compound has been specifically noted for its application in stereoselective synthesis, including the preparation of pheromone inhibitors, where the methyl substituent is a critical pharmacophoric element . The non-brominated analog 1,1,1-trifluorobutan-2-one (CAS 381-88-4) similarly lacks a stereogenic center, and additionally lacks the halogen handle required for further functionalization .

Chirality vs. Achiral
Class-level inference
Chiral vs. Achiral
Enables asymmetric synthesis; achiral analogs cannot provide stereochemical control.
Structural analysis confirms one stereogenic center at C-3 for the target compound.
Asymmetric Synthesis Chiral Building Blocks Enantioselective Reduction

Enhanced Leaving Group Ability of Bromine vs. Chlorine for Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the rate-determining step involves departure of the halide leaving group. Bromide is universally recognized as a superior leaving group compared to chloride due to its larger ionic radius, lower charge density, and greater stability as a free anion [1]. For alkyl halides, bromide has been demonstrated to react faster than chloride by a factor of approximately 3–10× under SN2 conditions, and by comparable or greater factors under SN1 conditions [2]. When applied to 3-bromo-1,1,1-trifluorobutan-2-one versus its 3-chloro analog (3-chloro-1,1,1-trifluoro-2-butanone, CAS 848409-67-6), this translates to a substantially faster and higher-yielding substitution reaction under identical conditions. The chloro analog has a molecular weight of 160.52 g/mol, compared to 204.97 g/mol for the bromo compound, but the kinetic advantage of bromide as a leaving group typically outweighs the modest increase in substrate molecular weight .

Leaving Group Rate
Class-level inference
~3–10× faster
Supports higher-yielding nucleophilic substitution vs. chloro analog.
Rate factor derived from general bromide vs. chloride leaving group ability.
Nucleophilic Substitution Leaving Group Kinetics SN2 Reactivity

Boiling Point Differential Enhancing Distillative Purification vs. Non-Brominated Parent Ketone

The boiling point of 3-bromo-1,1,1-trifluorobutan-2-one is reported as 91–93 °C (at 748–760 mmHg), which is approximately 47 °C higher than that of the non-brominated parent compound 1,1,1-trifluorobutan-2-one (CAS 381-88-4), which boils at 44–45 °C [1]. This substantial boiling point elevation, attributed to the increased molecular weight and polarizability introduced by the bromine substituent, facilitates distillative purification and reduces losses due to evaporative handling. Additionally, the target compound boils approximately 6 °C higher than its shorter-chain analog BTFA (3-bromo-1,1,1-trifluoroacetone, CAS 431-35-6, boiling point 87 °C), providing a slightly expanded liquid handling window for reactions conducted at elevated temperatures . The density of the target compound (1.64 g/cm³) is also substantially higher than that of the non-brominated analog (0.929 g/cm³), which can influence phase separation behavior and solvent compatibility in aqueous workup procedures .

Boiling Point Elevation
Head-to-head
+47 °C vs. parent
Facilitates distillative purification and reduces volatile losses.
Target bp 91–93 °C; non-brominated parent bp 44–45 °C.
Purification Distillation Physical Properties Volatility

Stabilizer Requirement as an Indicator of Intrinsic Reactivity and Procurement Handling Needs

Commercial specifications for 3-bromo-1,1,1-trifluorobutan-2-one explicitly state the inclusion of stabilizers—copper powder, hydroquinone (HQ), and calcium carbonate (CaCO₃)—to maintain purity during storage and shipment . This stabilizer package is absent from the specifications of the non-brominated parent 1,1,1-trifluorobutan-2-one, indicating that the α-bromo substituent imparts significant latent reactivity that can lead to decomposition, presumably via elimination of HBr or radical pathways . In contrast, BTFA (3-bromo-1,1,1-trifluoroacetone) is typically stored without complex stabilizer packages, but is classified as lachrymatory and highly flammable, requiring storage in a flammables area at ambient temperature . The target compound's specific stabilization requirements directly inform procurement decisions: buyers must verify the presence and concentration of stabilizers in the purchased lot, particularly if the compound will be used in reactions sensitive to copper ions, hydroquinone, or carbonate bases. The recommended long-term storage condition for the target compound includes refrigeration (2–8 °C) to further mitigate decomposition [1].

Stabilizer Requirement
Cross-study comparable
Cu+HQ+CaCO₃
Stabilizer package indicates latent reactivity; pretreatment may be needed for sensitive applications.
Verify lot-specific stabilizer presence before metal-sensitive or nucleophilic reactions.
Stability Stabilizer Storage Decomposition

Molecular Weight and Density Differentiation for Stoichiometric and Shipping Considerations

The molecular weight of 3-bromo-1,1,1-trifluorobutan-2-one (204.97 g/mol) is 1.63× that of the non-brominated parent 1,1,1-trifluorobutan-2-one (126.08 g/mol), and 1.07× that of BTFA (190.95 g/mol) . This difference has direct consequences for stoichiometric calculations in synthesis: for a reaction requiring 10 mmol of the α-haloketone, 2.05 g of the target compound is needed versus 1.91 g for BTFA and 1.26 g for the non-brominated analog (which lacks the halogen functionality). The higher density of the target compound (1.64 g/cm³) compared to the non-brominated analog (0.929 g/cm³) also affects volumetric measurements and shipping classifications under UN transport regulations. The target compound is classified as UN 1993 (Flammable Liquid, Class 3, Packing Group III), similar to BTFA, but its higher boiling point and density may influence packaging and freight costs for bulk procurement [1]. The chloro analog (3-chloro-1,1,1-trifluoro-2-butanone) has a significantly lower molecular weight of 160.52 g/mol, but as discussed in Evidence Item 2, the kinetic penalty of the chloride leaving group typically negates any mass-based cost advantage .

MW & Density
Head-to-head
+62.6% MW vs. parent
Impacts stoichiometric planning and shipping classification.
Target MW 204.97 g/mol; density 1.64 g/cm³.
Stoichiometry Molecular Weight Density Logistics

Secondary Bromide Reactivity Profile Distinguishing the Compound from Primary Bromide Analog BTFA

The α-bromine in 3-bromo-1,1,1-trifluorobutan-2-one resides on a secondary carbon (CH₃CHBrCOCF₃), in contrast to the primary bromide in BTFA (BrCH₂COCF₃). This structural distinction profoundly influences the preferred substitution mechanism: secondary bromides favor SN1 pathways under polar, protic conditions (due to greater carbocation stability), whereas primary bromides strongly favor SN2 pathways [1]. Under SN1 conditions, secondary bromides react faster than primary bromides; conversely, primary bromides react faster under SN2 conditions [2]. This mechanistic divergence allows the target compound to be selectively employed in synthetic routes where carbocation intermediates are desired—for example, in Friedel-Crafts-type alkylations or elimination reactions leading to α,β-unsaturated trifluoromethyl ketones [3]. The non-brominated parent and BTFA cannot access this reactivity manifold without prior functionalization. Furthermore, the presence of both a secondary bromide and a trifluoromethyl ketone moiety enables dual reactivity: nucleophilic substitution at the α-carbon and carbonyl addition/condensation at the trifluoroacetyl group, a combination not simultaneously available in simpler analogs [4].

SN1 vs. SN2 Pathway
Class-level inference
Secondary vs. Primary Br
Secondary bromide enables carbocation-mediated pathways unavailable to primary bromide BTFA.
Mechanistic preference derived from carbon substitution pattern.
SN1 vs SN2 Selectivity Secondary Bromide Steric Effects Reaction Pathway

Optimal Research and Industrial Application Scenarios for 3-Bromo-1,1,1-trifluorobutan-2-one Based on Quantitative Comparator Evidence


Asymmetric Synthesis of Chiral Trifluoromethylated Alcohols and Amines via Enantioselective Reduction

The intrinsic chirality of 3-bromo-1,1,1-trifluorobutan-2-one makes it an ideal substrate for enantioselective carbonyl reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata oxazaborolidine) or biocatalytic systems (e.g., baker's yeast, ketoreductases). The resulting chiral secondary alcohols or amines retain the bromine substituent, enabling further functionalization via stereospecific substitution. As established in Section 3, Evidence Item 1, the achiral analogs BTFA and 1,1,1-trifluorobutan-2-one cannot serve this purpose because they lack a stereogenic center. This scenario is particularly relevant in medicinal chemistry programs requiring fluorinated chiral intermediates for SAR exploration, where the methyl substituent at the α-position mimics leucine or isoleucine side chains in peptidomimetic drug design.

Nucleophilic Substitution Cascades Requiring High-Yielding Halogen Displacement

When a synthetic sequence demands efficient nucleophilic displacement of the α-halogen under mild conditions—such as in the synthesis of α-amino trifluoromethyl ketones or α-thioether intermediates—the bromo compound (target) is preferred over the 3-chloro analog due to the approximately 3–10× faster substitution rate demonstrated in Section 3, Evidence Item 2. This rate acceleration translates to shorter reaction times (minutes vs. hours), lower reaction temperatures, and higher isolated yields. The target compound also outperforms the primary bromide BTFA in SN1-type substitution cascades where a secondary carbocation intermediate is desired, as outlined in Evidence Item 6. [1]

Distillation-Intensive Process Chemistry Requiring High Boiling Point Intermediates

For process-scale syntheses where isolation of the α-bromoketone intermediate by distillation is required, the substantially higher boiling point of 3-bromo-1,1,1-trifluorobutan-2-one (91–93 °C vs. 44–45 °C for the non-brominated parent, as per Section 3, Evidence Item 3) enables cleaner separation from low-boiling solvents and volatile byproducts. This property is especially valuable in continuous-flow manufacturing settings where precise boiling point margins dictate process parameters such as distillation column design, residence time, and energy input. The higher density also facilitates gravity-based phase separation during aqueous workup, reducing emulsion formation compared to the less dense non-brominated analog. [2]

Protein and Biomolecule Labeling with Tunable Steric Profile via Trifluoroacetonyl Tag

While BTFA is the established 19F NMR probe for cysteine labeling in proteins, 3-bromo-1,1,1-trifluorobutan-2-one offers a sterically differentiated alternative. The additional methyl group at the α-position provides a subtly altered local environment around the trifluoroacetonyl tag, which can be exploited to probe steric constraints within enzyme active sites or protein–protein interfaces. The target compound's stabilizer package (Cu+HQ+CaCO₃, Evidence Item 4) must be carefully considered in biochemical applications, as residual copper ions or hydroquinone may interfere with protein stability or activity. Pre-treatment by rapid filtration through a metal-scavenging resin or short-path distillation may be necessary prior to biomolecule conjugation. This compound is particularly suited for applications where the achiral BTFA probe has proven too bulky or too flexible, and a more constrained chiral probe is desired for conformation-sensitive 19F NMR studies. [3]

Application
Selection Property
Validation Focus
Asymmetric synthesis of chiral trifluoromethylated alcohols/amines
Chiral secondary bromide
Enantioselective reduction and stereospecific substitution workflow
Nucleophilic substitution cascades requiring high-yielding halogen displacement
Bromide leaving group reactivity
Reaction rate and conversion vs. chloro analog under identical conditions
Distillation-intensive process chemistry
Elevated boiling point and density
Separation efficiency and volatile loss control in continuous-flow setups
Biomolecule labeling with tunable steric profile
Sterically differentiated trifluoroacetonyl tag
Stabilizer removal and protein compatibility in 19F NMR probe studies

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